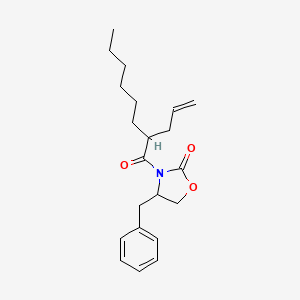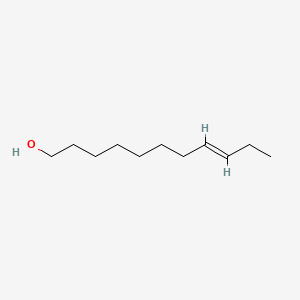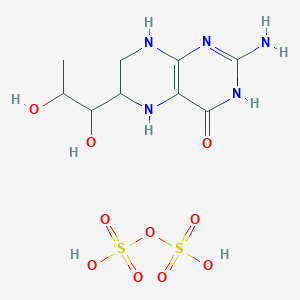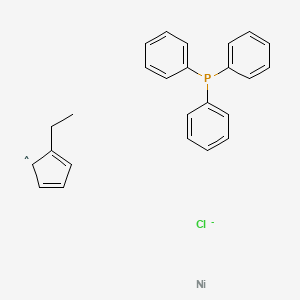![molecular formula C26H30BrN B12287105 Benzenamine,3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12287105.png)
Benzenamine,3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Brom-N,N-bis[4-(1,1-Dimethylethyl)phenyl]benzenamin ist eine organische Verbindung mit der Summenformel C26H30BrN. Es ist ein Derivat von Benzenamin, bei dem die Aminogruppe durch zwei 4-(1,1-Dimethylethyl)phenylgruppen und ein Bromatom an der 3-Position des Benzolrings substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Brom-N,N-bis[4-(1,1-Dimethylethyl)phenyl]benzenamin beinhaltet typischerweise die Bromierung von N,N-bis[4-(1,1-Dimethylethyl)phenyl]benzenamin. Die Reaktion wird unter kontrollierten Bedingungen mit Brom oder N-Bromsuccinimid (NBS) als Bromierungsmittel durchgeführt. Die Reaktion wird üblicherweise in einem inerten Lösungsmittel wie Dichlormethan oder Chloroform durchgeführt, und die Temperatur wird niedrig gehalten, um Nebenreaktionen zu vermeiden .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und die präzise Steuerung von Reaktionsparametern, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird mit Techniken wie Umkristallisation oder Säulenchromatographie gereinigt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-Brom-N,N-bis[4-(1,1-Dimethylethyl)phenyl]benzenamin durchläuft verschiedene chemische Reaktionen, darunter:
Substitutionsreaktionen: Das Bromatom kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen ersetzt werden.
Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.
Kupplungsreaktionen: Es kann an Kupplungsreaktionen teilnehmen, um größere, komplexere Moleküle zu bilden.
Häufige Reagenzien und Bedingungen
Nukleophile Substitution: Häufige Reagenzien sind Natriumhydroxid oder Kalium-tert-butoxid in polaren aprotischen Lösungsmitteln.
Oxidation: Es werden Reagenzien wie Kaliumpermanganat oder Chromtrioxid verwendet.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann nukleophile Substitution verschiedene substituierte Benzenamine ergeben, während Oxidation und Reduktion verschiedene oxidierte oder reduzierte Formen der Verbindung erzeugen können .
Wissenschaftliche Forschungsanwendungen
3-Brom-N,N-bis[4-(1,1-Dimethylethyl)phenyl]benzenamin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften und als Vorläufer für die Arzneimittelentwicklung untersucht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-Brom-N,N-bis[4-(1,1-Dimethylethyl)phenyl]benzenamin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Das Bromatom und die sperrigen tert-Butylgruppen beeinflussen seine Reaktivität und Bindungsaffinität. Die Verbindung kann mit Enzymen, Rezeptoren oder anderen Biomolekülen interagieren und zu verschiedenen biologischen Effekten führen. Die genauen Pfade und molekularen Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext ab .
Wirkmechanismus
The mechanism of action of Benzenamine,3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]- involves its interaction with specific molecular targets. The bromine atom and the bulky tert-butyl groups influence its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Benzenamine,4-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]
- Benzenamine,3-chloro-N,N-bis[4-(1,1-dimethylethyl)phenyl]
- Benzenamine,3-bromo-N,N-bis[4-(2-methyl-2-propanyl)phenyl]
Einzigartigkeit
3-Brom-N,N-bis[4-(1,1-Dimethylethyl)phenyl]benzenamin ist aufgrund der spezifischen Positionierung des Bromatoms und des Vorhandenseins von zwei sperrigen tert-Butylgruppen einzigartig. Diese strukturellen Merkmale verleihen ihm im Vergleich zu ähnlichen Verbindungen unterschiedliche chemische Eigenschaften und Reaktivität. Das Bromatom an der 3-Position ermöglicht spezifische Substitutionsreaktionen, während die tert-Butylgruppen sterische Hinderung verursachen, was das Gesamtverhalten der Verbindung beeinflusst .
Eigenschaften
Molekularformel |
C26H30BrN |
|---|---|
Molekulargewicht |
436.4 g/mol |
IUPAC-Name |
3-bromo-N,N-bis(4-tert-butylphenyl)aniline |
InChI |
InChI=1S/C26H30BrN/c1-25(2,3)19-10-14-22(15-11-19)28(24-9-7-8-21(27)18-24)23-16-12-20(13-17-23)26(4,5)6/h7-18H,1-6H3 |
InChI-Schlüssel |
WGYYSTIKYDZGRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(C)(C)C)C3=CC(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


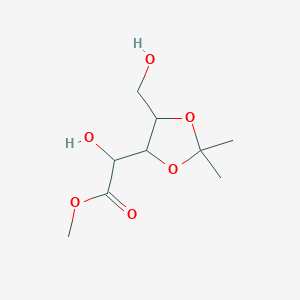
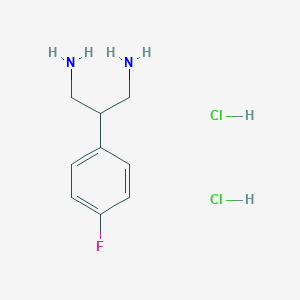
![15,17-bis[[tert-butyl(dimethyl)silyl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12287034.png)

![3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol;methane](/img/structure/B12287046.png)
![[5-[2-amino-7-(4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl)-6-oxo-1H-purin-9-ium-9-yl]-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B12287050.png)
![(4R)-4-{[(tert-butoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid](/img/structure/B12287058.png)


